3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-FLUOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolothiadiazole core, which is a fused heterocyclic system, and is substituted with fluorophenyl groups. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 3-(3-FLUOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolothiadiazole core, followed by the introduction of the fluorophenyl groups through various coupling reactions. Common reagents used in these reactions include fluorobenzene derivatives, hydrazine, and thiourea. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-FLUOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(3-FLUOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3-FLUOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique structure and properties. Similar compounds include other triazolothiadiazole derivatives with different substituents. The presence of fluorine atoms in this compound enhances its chemical stability and biological activity, making it more effective in various applications.
Properties
Molecular Formula |
C17H10F2N4S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F2N4S/c18-13-7-4-11(5-8-13)6-9-15-22-23-16(20-21-17(23)24-15)12-2-1-3-14(19)10-12/h1-10H/b9-6+ |
InChI Key |
ONGHACWDDZTSMC-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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